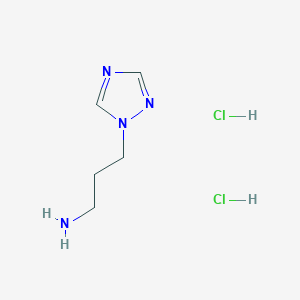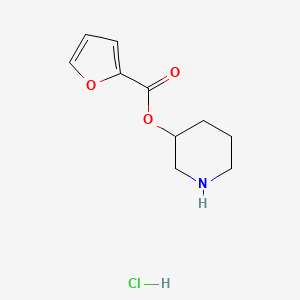
3-Hidroxi-4-metiltiofeno-2-carboxilato de metilo
Descripción general
Descripción
“Methyl 3-hydroxy-4-methylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 32711-57-2 . It has a molecular weight of 172.2 .
Molecular Structure Analysis
The molecular formula of “Methyl 3-hydroxy-4-methylthiophene-2-carboxylate” is C7H8O3S . The InChI code is 1S/C7H8O3S/c1-4-3-11-6 (5 (4)8)7 (9)10-2/h3,8H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-4-methylthiophene-2-carboxylate” is a powder at room temperature .Aplicaciones Científicas De Investigación
Química Medicinal
Los análogos basados en tiofeno, incluyendo "3-Hidroxi-4-metiltiofeno-2-carboxilato de metilo", han sido fascinados por un número creciente de científicos como una clase potencial de compuestos biológicamente activos . Ellos juegan un papel vital para los químicos medicinales para mejorar compuestos avanzados con una variedad de efectos biológicos . Las moléculas con el sistema de anillo de tiofeno exhiben muchas propiedades farmacológicas como anticancerígenas , antiinflamatorias , antimicrobianas , antihipertensivas , y propiedades antiateroescleróticas .
Química Industrial
Los derivados del tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión . Esto sugiere que "this compound" podría utilizarse potencialmente de la misma manera.
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Esto implica que "this compound" podría utilizarse en el desarrollo de nuevos semiconductores orgánicos.
Transistores de efecto de campo orgánico (OFETs)
“this compound” podría utilizarse potencialmente en la fabricación de transistores de efecto de campo orgánico (OFETs) . Los OFETs son un tipo de transistor de efecto de campo que utiliza un semiconductor orgánico en su canal.
Diodos orgánicos emisores de luz (OLEDs)
“this compound” podría utilizarse potencialmente en la fabricación de diodos orgánicos emisores de luz (OLEDs) . Los OLEDs son un tipo de diodo emisor de luz (LED) en el que la capa electroluminiscente emisora es una película de compuesto orgánico que emite luz en respuesta a una corriente eléctrica.
Síntesis de derivados del tiofeno
“this compound” podría utilizarse potencialmente en la síntesis de otros derivados del tiofeno . La reacción de condensación, incluyendo Gewald , Paal–Knorr , Fiesselmann , y la síntesis de Hinsberg , son métodos sintéticos típicos y significativos para los derivados del tiofeno .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
methyl 3-hydroxy-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-4-3-11-6(5(4)8)7(9)10-2/h3,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMIWZFUPRJXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32711-57-2 | |
| Record name | methyl 3-hydroxy-4-methylthiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)


![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1455439.png)

![3-[(4-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1455446.png)
![3-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1455447.png)



![6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1455454.png)
